DASPI is a cationic hemicyanine dye. This means it has a positively charged nitrogen atom and can bind to negatively charged surfaces. This property makes DASPI useful for fluorescent labeling of various biological materials, including:
DASPI has also been explored for use in other scientific research applications, such as:
2-Di-1-ASP, also known as 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, is a mono-styryl dye characterized by its strong fluorescence properties. This compound is primarily utilized as a mitochondrial stain and a groove-binding fluorescent probe for G-quadruplex (G4) DNA structures. Its chemical structure allows for effective interaction with nucleic acids, making it a valuable tool in both biological and chemical research. The compound exhibits significant fluorescence enhancements—up to 300-fold—in the presence of G-quadruplex structures, enabling researchers to visualize and study these complex biological entities .
DASPMI's fluorescence intensity increases significantly when it binds to negatively charged biomolecules like nucleic acids and membranes []. This property allows researchers to visualize these biomolecules in cells and tissues. The exact mechanism of the fluorescence enhancement likely involves restricting the rotation of the styryl group within the molecule upon binding, affecting its electronic structure and fluorescence properties [].
Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and various halogenating agents for substitution .
The biological activity of 2-Di-1-ASP is notable due to its ability to selectively bind to G-quadruplex DNA structures, which are implicated in various biological processes including gene regulation and cancer. This binding capability not only allows for the visualization of these structures but also aids in understanding their roles within cellular environments. The compound's effectiveness as a mitochondrial stain enables researchers to monitor mitochondrial function and dynamics in live cells, providing insights into cellular metabolism and health .
The synthesis of 2-Di-1-ASP involves several organic reactions, primarily condensation and coupling reactions. The general synthetic route includes:
Industrial production follows similar routes but on a larger scale, incorporating stringent quality control measures to maintain consistency and stability of the compound .
2-Di-1-ASP has diverse applications across various fields:
Studies involving 2-Di-1-ASP have focused on its interaction with G-quadruplex DNA structures. The compound's ability to enhance fluorescence upon binding provides a powerful method for investigating the dynamics of these structures in biological systems. Research has demonstrated that variations in environmental conditions can significantly influence the optical properties of the dye, highlighting its sensitivity to changes in physical surroundings
Several compounds exhibit similarities to 2-Di-1-ASP in terms of structure and application. Here are some notable examples: These compounds share structural characteristics with 2-Di-1-ASP but differ in their specific applications or spectral properties, showcasing the unique position of 2-Di-1-ASP in research contexts focused on G4 DNA visualization and mitochondrial studies .
Irritant